5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Description
Historical Development of Pyrazolidin-Oxadiazole Hybrid Compounds
The exploration of pyrazolidin-oxadiazole hybrids emerged from incremental advancements in heterocyclic chemistry during the late 20th century. Early work focused on pyrazolidine derivatives, such as pyrazolidin-3-ones, which demonstrated anti-inflammatory and antimicrobial activities. Parallel research on 1,2,4-oxadiazoles revealed their utility as bioisosteres for ester and amide groups, enhancing metabolic stability in drug candidates. The first documented integration of these systems appeared in patents from the early 2000s, where oxadiazole-pyrazole hybrids were claimed for pharmaceutical applications.
A pivotal shift occurred in the 2010s with the development of hybrid scaffolds targeting kinase pathways. For example, oxadiazole-triazole hybrids were synthesized via cyclocondensation reactions, demonstrating antiproliferative activity against cancer cell lines. By 2024, researchers optimized these frameworks further, introducing substituents like bromophenyl and phenylmethoxyphenyl to improve target affinity and selectivity. The compound 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole exemplifies this evolution, combining steric bulk and electron-withdrawing groups to modulate interactions with epidermal growth factor receptor (EGFR) and BRAF V600E kinases.
Significance in Heterocyclic Chemistry Research
The structural synergy between pyrazolidine and 1,2,4-oxadiazole rings underpins this compound’s significance in heterocyclic chemistry. Pyrazolidine contributes a saturated five-membered ring with two adjacent nitrogen atoms, enabling hydrogen bonding and conformational flexibility. In contrast, the 1,2,4-oxadiazole ring introduces aromaticity and dipole moments, enhancing π-π stacking and dipole-dipole interactions with biological targets. The bromine atom at the 3-position of the phenyl group adjacent to pyrazolidine increases electrophilicity, facilitating nucleophilic substitution reactions for further derivatization.
Recent synthetic methodologies highlight the compound’s role in advancing regioselective cyclization techniques. For instance, hydrazinolysis of dicarbonyl esters followed by carbon disulfide-mediated cyclization enables precise construction of the oxadiazole core. Additionally, palladium-catalyzed coupling reactions install the 4-phenylmethoxyphenyl group, demonstrating compatibility with sensitive functional groups. These innovations address longstanding challenges in achieving both yield and purity in hybrid heterocycle synthesis.
Position in Current Medicinal Chemistry Research
In contemporary drug discovery, this compound is investigated as a dual EGFR/BRAF inhibitor. Computational docking studies suggest that the oxadiazole ring occupies the ATP-binding pocket of EGFR, while the bromophenyl group extends into a hydrophobic cleft, conferring selectivity against mutant isoforms like EGFR T790M. The phenylmethoxyphenyl substituent enhances solubility and membrane permeability, addressing pharmacokinetic limitations of earlier analogs.
Ongoing research evaluates its antiproliferative efficacy across diverse cancer models. In hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (HCT-116) cell lines, analogs with similar substitution patterns exhibit IC~50~ values below 10 µM, outperforming first-generation oxadiazole derivatives. Furthermore, the compound’s ability to induce G2/M phase cell cycle arrest aligns with mechanisms observed in clinically used mitotic inhibitors. These attributes position it as a lead candidate for structure-activity relationship (SAR) studies aimed at optimizing oncogenic kinase inhibition while minimizing off-target effects.
Table 1: Key Structural Features and Their Functional Roles
| Structural Element | Functional Role | Biological Impact |
|---|---|---|
| Pyrazolidine ring | Conformational flexibility; hydrogen bonding with kinase residues | Enhances target binding affinity |
| 1,2,4-Oxadiazole ring | Aromaticity; dipole-dipole interactions | Stabilizes ATP-binding pocket occupation |
| 3-Bromophenyl substituent | Electron-withdrawing effect; steric bulk | Selectivity for mutant EGFR isoforms |
| 4-Phenylmethoxyphenyl group | Lipophilicity modulation; improved membrane permeability | Optimizes pharmacokinetic properties |
Properties
IUPAC Name |
5-[3-(3-bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c25-19-8-4-7-18(13-19)22-21(14-26-28-22)24-27-23(29-31-24)17-9-11-20(12-10-17)30-15-16-5-2-1-3-6-16/h1-13,21-22,26,28H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGCYAPOCVSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity
- Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including phytopathogenic bacteria. The introduction of the pyrazolidine unit may enhance the antibacterial potency through synergistic effects with other functional groups present in the molecule .
-
Anticancer Properties
- Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. In vitro studies have highlighted the ability of certain oxadiazole compounds to inhibit cell proliferation and promote apoptosis in glioblastoma cell lines. These findings suggest that the compound may be a candidate for further development as an anticancer agent .
-
Anti-inflammatory Effects
- Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antidiabetic Potential
Synthetic Methodologies
The synthesis of 5-[3-(3-bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions:
- Step 1: Formation of the pyrazolidine core through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Step 2: Introduction of the oxadiazole ring via condensation reactions with carboxylic acids or acid chlorides.
- Step 3: Functionalization with bromine and methoxy groups to enhance biological activity.
Case Studies
- Antibacterial Efficacy
- Cytotoxicity Against Cancer Cells
Mechanism of Action
The mechanism of action of 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects: The pyrazolidinyl group in the target compound introduces a five-membered nitrogen-containing ring, which may enhance hydrogen-bonding capabilities compared to simpler alkyl or aryl substituents (e.g., piperidin-2-yl in ). This contrasts with smaller substituents like chloromethyl in , which prioritize reactivity over binding affinity.
Halogen Interactions :
- Bromine substituents (present in all listed compounds) facilitate halogen bonding, a critical interaction in drug-receptor binding. The meta-position of bromine in the target compound vs. para-position in and may alter spatial orientation and binding efficiency.
Physicochemical Properties :
- The target compound’s high molecular weight (492.37 g/mol) suggests reduced solubility compared to analogs like (308.18 g/mol). However, the phenylmethoxy group could mitigate this by enhancing lipophilicity.
- Compounds with methoxy groups (e.g., ) exhibit increased electron density, which may improve interactions with electron-deficient biological targets.
Biological Activity
5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential as a therapeutic agent.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 427.30 g/mol. Its structure allows for interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. It operates through mechanisms such as apoptosis induction and cell cycle arrest.
- Modulation of Enzyme Activity : The oxadiazole derivatives have been noted for their ability to inhibit specific enzymes associated with cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in tumor growth and metastasis.
Cytotoxicity Against Cancer Cell Lines
The compound has been tested against several cancer cell lines to evaluate its cytotoxic effects. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.50 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.00 | Inhibition of HDAC |
| SK-MEL-2 (Melanoma) | 20.00 | Modulation of autophagy |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in preclinical settings:
- Study on Breast Cancer Cells : In a study involving MCF-7 and MDA-MB-231 cell lines, the compound demonstrated dose-dependent cytotoxicity and induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with this compound .
- Inhibition of Histone Deacetylases : Another investigation revealed that derivatives of oxadiazoles could inhibit HDACs effectively at low concentrations, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .
- Molecular Docking Studies : Computational studies indicated strong binding affinity to estrogen receptors and other relevant targets in cancer biology. This suggests that the compound may act as a modulator in estrogen-dependent cancers .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole-linked protons). ¹³C NMR confirms carbon frameworks, including oxadiazole (C=N at ~160–170 ppm) and bromophenyl groups .
- IR Spectroscopy : Detects functional groups (C=N stretch at ~1600 cm⁻¹, C-Br at ~600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
How can DFT calculations enhance understanding of this compound’s electronic properties?
Advanced
Density Functional Theory (DFT) predicts:
- Electrostatic Potential Maps : Reveal electron-rich regions (e.g., oxadiazole ring) for potential binding interactions.
- Frontier Molecular Orbitals (HOMO/LUMO) : Determine reactivity and charge transfer capabilities. Correlations between HOMO-LUMO gaps and antimicrobial activity have been reported .
- Geometric Optimization : Validates crystallographic data (bond lengths, angles) .
What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced
Analog Synthesis : Systematic modification of substituents (e.g., halogen substitution, methoxy groups) .
Biological Screening : In vitro assays (e.g., antimicrobial, anticancer) to correlate structural features with activity.
Pharmacophore Modeling : Identifies critical moieties (e.g., oxadiazole for hydrogen bonding, bromophenyl for hydrophobic interactions) .
Statistical Analysis : QSAR models quantify substituent effects on activity .
How can discrepancies in biological activity data across studies be resolved?
Q. Advanced
- Assay Standardization : Control variables like cell lines, incubation times, and solvent (DMSO/ethanol) concentrations .
- Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from impurities .
- Structural Confirmation : X-ray crystallography or 2D NMR to verify compound identity .
What strategies optimize synthetic yield and purity?
Q. Advanced
- Reaction Monitoring : TLC/HPLC tracks intermediate formation and minimizes by-products .
- Temperature Control : Maintain 80–100°C during cyclization to enhance oxadiazole ring closure .
- Catalyst Screening : Acidic/basic catalysts (e.g., POCl₃, K₂CO₃) improve reaction efficiency .
Which in vitro assays evaluate the compound’s antimicrobial potential?
Q. Basic
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Minimum Inhibitory Concentration (MIC) values correlate with efficacy .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects.
How does X-ray crystallography elucidate conformational stability?
Q. Advanced
- Crystal Structure Analysis : Reveals intramolecular interactions (e.g., π-π stacking between aromatic rings, hydrogen bonds) .
- Torsion Angles : Quantify rotational flexibility of the pyrazolidine and oxadiazole moieties .
- Packing Diagrams : Predict solubility and stability in solid-state formulations .
What formulation approaches improve aqueous solubility for pharmacological testing?
Q. Advanced
- Co-Solvent Systems : Use DMSO/ethanol mixtures (≤10% v/v) to enhance solubility without toxicity .
- Micellar Encapsulation : Surfactants (e.g., Tween 80) or cyclodextrins improve bioavailability.
- Salt Formation : Introduce ionizable groups (e.g., carboxylic acid derivatives) .
How do the oxadiazole and pyrazolidine moieties influence biological target interactions?
Q. Advanced
- Oxadiazole : Acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability. Its electron-deficient ring participates in π-π interactions with enzyme active sites .
- Pyrazolidine : Conformational flexibility enables adaptation to binding pockets. The bromophenyl group enhances hydrophobic binding to targets like bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
